![molecular formula C26H29N3O8 B554317 Z-Lys(Z)-OSu CAS No. 21160-83-8](/img/structure/B554317.png)
Z-Lys(Z)-OSu
Overview
Description
Z-Lys(Z)-OSu, also known as Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester, is a compound with the molecular formula C26H29N3O8 and a molecular weight of 511.52 . It is used in research and development .
Synthesis Analysis
Z-Lys(Z)-OSu is synthesized by combining nickel-catalyzed living ethylene polymerization with controlled ring-opening polymerization (ROP) of ε-benzyloxycarbonyl-L-lysine-N-carboxyanhydride (Z-Lys-NCA) and sequential post-functionalization .
Molecular Structure Analysis
The molecular structure of Z-Lys(Z)-OSu is complex, with a mono-isotopic mass of 511.195465 Da . It has a molecular formula of C26H29N3O8 .
Chemical Reactions Analysis
Z-Lys(Z)-OSu is involved in various chemical reactions. For instance, it has been used in the synthesis of lysine peptide derivatives and glucosepane . It also plays a role in the polymerization of amino acid N-carboxyanhydrides .
Physical And Chemical Properties Analysis
Z-Lys(Z)-OSu is a compound with a density of 1.2±0.1 g/cm3, a boiling point of 659.0±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C . It has a molar refractivity of 109.6±0.3 cm3 .
Scientific Research Applications
Protein Conjugation and Biomedical Applications : Yamaguchi et al. (2016) developed a novel Z-lysine derivative, AmAzZLys, which is doubly functionalized and demonstrated its applicability in creating protein conjugates. This derivative was incorporated into proteins in Escherichia coli and was used in a camelid single-domain antibody specific to the epidermal growth factor receptor (EGFR). This highlights the potential of Z-Lys(Z)-OSu in biomedical research and drug development (Yamaguchi et al., 2016).
Agricultural Enhancement : Rafie et al. (2017) investigated the efficiency of foliar-applied zinc complexed with lysine (Zn-Lys) on the yield and nutritional quality of onion cultivars. The study found that Zn-Lys complex significantly increased bulb yield and nutritional quality, suggesting the applicability of Z-Lys(Z)-OSu in agriculture to improve crop yield and quality (Rafie et al., 2017).
Biodegradable Polymers for Medical Use : Deng et al. (2009) synthesized biodegradable amino acid-based poly(ester amide)s (PEAs) with pendant amine groups using Z-Lys(Z)-OSu. These polymers showed potential for biomedical and pharmacological applications, such as in drug delivery systems (Deng et al., 2009).
Enzyme Assays : Green and Shaw (1979) synthesized thiobenzyl benzyloxycarbonyl- l -lysinate (Z-Lys-SBzl), a substrate for trypsin-like proteases. This compound provided a sensitive colorimetric assay for these enzymes, indicating its use in biochemical research and enzyme activity studies (Green & Shaw, 1979).
Gene Regulation and DNA Research : Takeuchi et al. (1991) explored the effects of oligopeptides containing Lys residues on the conformation of poly(dG‐m5dC), finding that Lys-containing peptides can induce the B‐Z transition in DNA. This demonstrates the use of Z-Lys(Z)-OSu in studying DNA conformational changes and gene regulation (Takeuchi et al., 1991).
Safety And Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O8/c30-22-14-15-23(31)29(22)37-24(32)21(28-26(34)36-18-20-11-5-2-6-12-20)13-7-8-16-27-25(33)35-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,27,33)(H,28,34)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOAUCZIIQFZMI-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101144662 | |
Record name | N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101144662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Lys(Z)-OSu | |
CAS RN |
21160-83-8 | |
Record name | N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21160-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101144662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Z-Lys(Z)-OSu in the synthesis of the analgesic dipeptide derivatives?
A1: Z-Lys(Z)-OSu acts as a protected and activated form of lysine. The protecting groups (Z) prevent unwanted side reactions, and the succinimide ester (OSu) makes the carboxyl group of lysine more reactive, enabling efficient peptide bond formation with the amino group of the tryptophan derivative. []
Q2: Why are protecting groups like "Z" necessary in peptide synthesis?
A2: Protecting groups are crucial in peptide synthesis to prevent unwanted reactions between reactive groups on the amino acids. In this case, the "Z" groups protect the amine groups of lysine. Without these protecting groups, the lysine could react at unwanted sites leading to a mixture of products instead of the desired dipeptide. []
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